molecular formula C10H14ClN3 B11972467 (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride CAS No. 1087737-89-0

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Cat. No.: B11972467
CAS No.: 1087737-89-0
M. Wt: 211.69 g/mol
InChI Key: NEXNJJVWNWEVTA-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a benzimidazole derivative characterized by a methanamine group attached to the 2-position of a 5,6-dimethyl-substituted benzimidazole core, in its hydrochloride salt form. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

CAS No.

1087737-89-0

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13N3.ClH/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8;/h3-4H,5,11H2,1-2H3,(H,12,13);1H

InChI Key

NEXNJJVWNWEVTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride typically involves the condensation of an aromatic aldehyde with o-phenylenediamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzimidazole core with two methyl groups at the 5 and 6 positions. Its molecular formula is C10H13N3C_{10}H_{13}N_3 with a molecular weight of approximately 175.23 g/mol. The presence of the dimethyl groups significantly influences its chemical reactivity and biological activity compared to other benzimidazole derivatives.

Medicinal Chemistry

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is studied for its potential therapeutic applications, including:

  • Antimicrobial Activity : Research has shown that benzimidazole derivatives exhibit antimicrobial properties. For instance, compounds similar to (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Properties : The compound has been evaluated for its anticancer activity. Studies indicate that it may inhibit cancer cell growth by inducing apoptosis and altering cell cycle progression . In vitro tests have shown promising results against different cancer cell lines, indicating a potential role in cancer therapy.

The compound interacts with several biological macromolecules, influencing cellular processes:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, affecting overall metabolic flux . This inhibition can lead to altered cellular responses and gene expression changes.
  • Cell Signaling Modulation : The compound modulates key signaling pathways that control cell growth and differentiation. This property is crucial for its potential use in therapeutic interventions targeting diseases characterized by dysregulated signaling .

Material Science

In addition to biological applications, this compound serves as a building block for synthesizing functional materials:

  • Dyes and Catalysts : Its unique structure allows it to be utilized in developing dyes and catalytic agents due to its ability to participate in various chemical reactions such as oxidation and substitution .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, a series of benzimidazole derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. One derivative showed an IC50 value lower than that of established chemotherapeutics, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site .

Comparison with Similar Compounds

Key Research Findings

Enhanced Bioactivity: The 5,6-dimethyl substitution confers superior QSI activity compared to unsubstituted benzimidazoles, reducing P. aeruginosa biofilm formation by 50% at 10 µM ().

Solubility Advantages : Hydrochloride salts (e.g., CAS 7757-21-3) show 2–3 times higher solubility in aqueous buffers than free bases, critical for drug delivery.

Biological Activity

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on recent studies and data.

The compound is characterized by the following chemical structure:

  • IUPAC Name: (5,6-dimethyl-1H-benzimidazol-2-yl)methanamine
  • Molecular Formula: C10H13N3
  • CAS Number: 89219-03-4

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter metabolic flux and cellular responses.
  • Protein Interaction : It binds to various proteins, modifying their conformation and function, which may impact signaling pathways crucial for cell growth and differentiation.
  • Gene Expression Modulation : The compound influences the expression of genes associated with cell cycle regulation and apoptosis, making it a candidate for cancer treatment.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity:

  • Cell Lines Tested : Various studies have evaluated its effects on human cancer cell lines such as A375 melanoma cells and MDA-MB-231 breast cancer cells.
  • Mechanism : The compound induces apoptosis via the activation of caspases and the upregulation of p53 pathways, leading to DNA damage and cell cycle arrest .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Pathogens Tested : Studies have reported its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
  • IC50 Values : The lowest IC50 values were observed at concentrations around 5.2 μM for certain bacterial strains, indicating potent antibacterial properties .

Case Study 1: Anticancer Activity

A study focused on the effects of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine on A375 melanoma cells revealed that treatment with this compound resulted in increased reactive oxygen species (ROS) production and subsequent DNA strand breaks. This led to enhanced phosphorylation of p53 and activation of apoptotic pathways, demonstrating its potential as a therapeutic agent against melanoma .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial effects, (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine was tested against several bacterial strains. The results indicated significant inhibition of bacterial growth, with effective concentrations being considerably lower than those required for traditional antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(1H-Benzo[d]imidazol-2-yl)methanamineStructureModerate anticancer activity
(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamineSimilar to target compoundHigher antibacterial potency

The presence of dimethyl groups at positions 5 and 6 significantly enhances the biological activity compared to other benzimidazole derivatives.

Q & A

Basic: What are the standard synthetic routes for (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride?

The compound is typically synthesized via the Debus-Radziszewski reaction, where 3,4-diaminotoluene reacts with formic acid under acidic conditions to form the benzimidazole core. Subsequent functionalization involves introducing the methanamine group through reductive alkylation or substitution reactions. For high-purity yields, solvent-free conditions or microwave-assisted synthesis can reduce side products like N-oxide derivatives . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to isolate the hydrochloride salt .

Advanced: How can researchers optimize reaction conditions to minimize impurities during synthesis?

Key parameters include:

  • Temperature control : Maintaining 80–100°C during cyclization prevents incomplete ring formation .
  • Catalyst selection : Zinc chloride or acetic acid enhances reaction efficiency in thioglycolic acid-mediated derivatization .
  • Solvent choice : Polar aprotic solvents (DMF) improve solubility of intermediates, while isopropanol reduces byproduct formation during coupling reactions .
    Analytical tools like HPLC-MS or ¹H/¹³C NMR should monitor reaction progress and identify impurities (e.g., unreacted diaminotoluene or over-alkylated products) .

Basic: What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and the methanamine NH₂ (δ 3.1 ppm). ¹³C NMR confirms the benzimidazole ring carbons (δ 115–150 ppm) .
  • FT-IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N stretch) validate the structure .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 205.1) confirms molecular weight .

Advanced: How can computational methods predict the compound’s reactivity or binding affinity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., bacterial DNA gyrase or CK1δ kinase), using crystallographic data (PDB IDs: 1KZN, 4I5X) to assess binding energies. QSAR models correlate substituent effects (e.g., 5,6-dimethyl groups) with antimicrobial potency .

Basic: What in vitro assays evaluate its antimicrobial activity?

  • MIC determination : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Time-kill assays : Assess bactericidal kinetics at 2× MIC over 24 hours .
  • Synergy testing : Check interactions with β-lactams using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Advanced: How does the 5,6-dimethyl substitution influence its biological activity compared to analogs?

The dimethyl groups enhance lipophilicity (logP ~1.8), improving membrane permeability in Gram-positive bacteria. They also sterically hinder metabolic degradation by cytochrome P450 enzymes, increasing plasma stability. Compared to unsubstituted analogs, the dimethyl derivative shows 3–5× higher inhibition of H. pylori urease (IC₅₀ = 12 µM vs. 45 µM) .

Basic: What are the stability considerations for long-term storage?

Store at −20°C in airtight, light-resistant containers under argon. The hydrochloride salt is hygroscopic; desiccants (silica gel) prevent hydrolysis. Stability studies (25°C/60% RH) show >95% purity retention over 12 months .

Advanced: How can researchers resolve contradictions in cytotoxicity data across cell lines?

  • Dose-response profiling : Use MTT assays (0.1–100 µM) to identify IC₅₀ variability (e.g., HeLa vs. HEK293).
  • Mechanistic studies : Flow cytometry (Annexin V/PI staining) distinguishes apoptosis from necrosis .
  • Metabolic profiling : LC-MS/MS quantifies intracellular metabolite changes (e.g., ATP depletion) linked to mitochondrial toxicity .

Basic: What synthetic derivatives have been explored to enhance its pharmacological profile?

  • Thiazolidinone hybrids : Improve antifungal activity (e.g., C. albicans MIC = 8 µg/mL) .
  • Purinyl conjugates : Enhance kinase inhibition (CK1δ IC₅₀ = 0.7 µM) .
  • Farnesyl derivatives : Increase bioavailability in lipid-rich environments .

Advanced: What strategies mitigate off-target effects in enzyme inhibition studies?

  • Selective mutagenesis : Compare wild-type vs. mutant enzymes (e.g., E138A in DNA gyrase) to confirm target engagement .
  • Proteome-wide profiling : Use affinity pulldown with biotinylated probes to identify non-specific binding .
  • Crystallography : Resolve co-crystal structures (2.1 Å resolution) to guide rational design of steric hindrance modifications .

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